1-Bromo-3,4-difluorobenzene-d3

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

1-Bromo-3,4-difluorobenzene-d3 (CAS 1219799-14-0) is a deuterium-labeled derivative of 1-bromo-3,4-difluorobenzene, a halogenated aromatic compound widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. In this deuterated analog, three hydrogen atoms on the benzene ring are replaced with stable, non-radioactive deuterium (²H) atoms, increasing the molecular weight from 192.99 g/mol (non-deuterated) to 196.01 g/mol.

Molecular Formula C6H3BrF2
Molecular Weight 196.01 g/mol
Cat. No. B12393064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,4-difluorobenzene-d3
Molecular FormulaC6H3BrF2
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)F
InChIInChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D
InChIKeyYMQPKONILWWJQG-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromo-3,4-difluorobenzene-d3: Stable Isotope-Labeled Halogenated Aromatic for LC-MS/MS Quantification


1-Bromo-3,4-difluorobenzene-d3 (CAS 1219799-14-0) is a deuterium-labeled derivative of 1-bromo-3,4-difluorobenzene, a halogenated aromatic compound widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . In this deuterated analog, three hydrogen atoms on the benzene ring are replaced with stable, non-radioactive deuterium (²H) atoms, increasing the molecular weight from 192.99 g/mol (non-deuterated) to 196.01 g/mol . This mass shift of +3 Da enables unambiguous differentiation from the unlabeled analyte in mass spectrometry (MS) workflows, positioning it as a preferred stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, environmental monitoring, and metabolomics research .

Analytical Risk of Using Non-Deuterated 1-Bromo-3,4-difluorobenzene or Unrelated Internal Standards in Trace-Level Quantification


In quantitative LC-MS/MS bioanalysis, substituting the deuterated 1-bromo-3,4-difluorobenzene-d3 with its non-deuterated counterpart or a structurally unrelated internal standard introduces unacceptable analytical variability. The non-deuterated compound (CAS 348-61-8) co-elutes exactly with the target analyte, creating isobaric interference that precludes accurate peak integration and quantification at trace levels . Conversely, using a chemically distinct internal standard (e.g., a halogenated benzene with different substitution pattern) fails to co-elute with the target analyte, rendering it ineffective for correcting matrix effects, ion suppression/enhancement, and extraction recovery fluctuations inherent to complex biological or environmental matrices [1]. Regulatory guidance from agencies including the FDA and EMA emphasizes that stable isotope-labeled internal standards—specifically those with ≥98% isotopic enrichment and a mass shift ≥3 Da—are required for robust method validation in regulated bioanalysis, as non-isotopic approaches cannot adequately compensate for these sources of analytical error [2].

Quantitative Comparative Evidence: 1-Bromo-3,4-difluorobenzene-d3 vs. Closest Analytical Alternatives


Mass Spectrometry Differentiation: +3 Da Mass Shift Enables Unambiguous Quantification Without Isobaric Interference

1-Bromo-3,4-difluorobenzene-d3 exhibits a nominal mass increase of +3 Da relative to its non-deuterated analog (196.01 vs. 192.99 g/mol) due to substitution of three hydrogen atoms with deuterium . This mass differential ensures complete chromatographic co-elution with the unlabeled analyte while providing distinct MS/MS precursor and product ion transitions, eliminating the isobaric interference that would occur if the non-deuterated compound were used as an internal standard . Industry best practices recommend a minimum mass shift of ≥3 Da for deuterated internal standards to avoid isotopic overlap with the analyte's natural abundance M+1 or M+2 peaks [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Isotopic Enrichment: ≥98 atom% D Ensures Minimal Unlabeled Analyte Contamination in Quantitative Assays

Commercially available 1-bromo-3,4-difluorobenzene-d3 is specified with an isotopic enrichment of ≥98 atom% deuterium (reported as 98.6% by MedChemExpress) . This high enrichment level ensures that residual unlabeled compound represents ≤2% of the internal standard mass, minimizing the contribution of the internal standard to the analyte signal and preserving assay linearity at the lower limit of quantification (LLOQ) [1]. Lower-enrichment deuterated standards (e.g., 95-97 atom% D) or partially labeled analogs can introduce significant background signal in ultra-trace analyses, potentially compromising method sensitivity and accuracy [1].

Isotopic Purity LC-MS/MS Method Validation

Deuterium Labeling Position: Aromatic Ring Deuteration (D3) Minimizes Hydrogen-Deuterium Exchange Compared to Labile Site Labeling

1-Bromo-3,4-difluorobenzene-d3 incorporates deuterium at aromatic ring positions (specified as 4-bromo-1,2-difluorobenzene-3,5,6-d3 by MedChemExpress) . Deuterium atoms bonded to aromatic carbons are significantly less susceptible to hydrogen-deuterium (H-D) exchange under typical sample preparation and chromatographic conditions compared to deuterium labels on heteroatoms (e.g., -OD, -ND₂) or adjacent to electron-withdrawing groups [1]. In contrast, deuterated internal standards labeled at labile positions can undergo back-exchange to protium during extraction, derivatization, or LC separation, leading to variable internal standard response and compromised quantification accuracy [2].

Hydrogen-Deuterium Exchange Stable Isotope Labeling Method Robustness

Primary Use Cases for 1-Bromo-3,4-difluorobenzene-d3 in Analytical and Synthetic Workflows


Quantitative LC-MS/MS Bioanalysis of 1-Bromo-3,4-difluorobenzene as a Drug Metabolite or Process Impurity

Utilize 1-bromo-3,4-difluorobenzene-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 1-bromo-3,4-difluorobenzene in biological matrices (plasma, urine, tissue homogenates) during preclinical and clinical pharmacokinetic studies. The +3 Da mass shift and high isotopic enrichment (≥98 atom% D) enable robust correction for matrix effects and extraction variability, meeting FDA and EMA regulatory expectations for validated bioanalytical methods [1]. This is particularly critical when the non-deuterated compound is a metabolite of a fluorinated/brominated drug candidate or a process-related impurity requiring trace-level monitoring [2].

Environmental Fate and Exposure Monitoring of Halogenated Aromatic Compounds

Employ 1-bromo-3,4-difluorobenzene-d3 as an isotope dilution internal standard in GC-MS or LC-MS/MS methods for quantifying 1-bromo-3,4-difluorobenzene in environmental water, soil, or air samples. The compound's aromatic deuteration ensures minimal H-D exchange during sample extraction and concentration steps, providing reliable quantification even after aggressive sample preparation (e.g., solid-phase extraction, accelerated solvent extraction) [3]. This enables accurate assessment of environmental distribution and human exposure levels for this class of halogenated aromatic pollutants or synthetic intermediates.

Reaction Monitoring and Mechanistic Studies in Organic Synthesis

Use 1-bromo-3,4-difluorobenzene-d3 as an internal standard for quantitative NMR (qNMR) or GC-MS monitoring of Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions employing 1-bromo-3,4-difluorobenzene as a substrate. The deuterated analog provides an inert, chemically identical reference that does not participate in the reaction, enabling precise determination of reaction yields, conversion kinetics, and catalyst turnover numbers without the need for external calibration curves . The aromatic C-D bonds are stable under typical coupling reaction conditions (elevated temperatures, basic aqueous/organic mixtures), ensuring the internal standard remains intact throughout the monitoring period.

Method Development and System Suitability Testing for LC-MS/MS Platforms

Incorporate 1-bromo-3,4-difluorobenzene-d3 into system suitability test (SST) mixtures to evaluate LC-MS/MS instrument performance for halogenated aromatic analytes. The compound's defined mass shift (+3 Da) and chromatographic behavior serve as a benchmark for assessing retention time reproducibility, mass accuracy, and ionization efficiency across different instrument platforms and laboratories [1]. This is valuable for multi-site bioanalytical studies and contract research organizations (CROs) requiring harmonized analytical performance across diverse instrumentation.

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